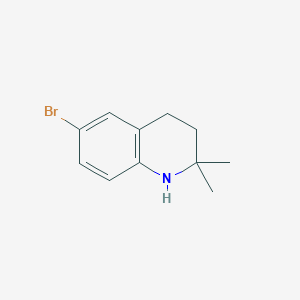6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline
CAS No.: 199186-78-2
Cat. No.: VC8177295
Molecular Formula: C11H14BrN
Molecular Weight: 240.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 199186-78-2 |
|---|---|
| Molecular Formula | C11H14BrN |
| Molecular Weight | 240.14 g/mol |
| IUPAC Name | 6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinoline |
| Standard InChI | InChI=1S/C11H14BrN/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7,13H,5-6H2,1-2H3 |
| Standard InChI Key | TVQLUTMFPJMIOS-UHFFFAOYSA-N |
| SMILES | CC1(CCC2=C(N1)C=CC(=C2)Br)C |
| Canonical SMILES | CC1(CCC2=C(N1)C=CC(=C2)Br)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline features a bicyclic framework comprising a benzene ring fused to a partially saturated pyridine ring (Figure 1). The tetrahydroquinoline core adopts a boat-like conformation due to the saturation of the pyridine ring, while the 2,2-dimethyl substitution introduces significant steric hindrance. The bromine atom at the 6-position resides on the aromatic benzene ring, influencing electronic distribution and reactivity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄BrN |
| Molecular Weight | 256.14 g/mol |
| IUPAC Name | 6-Bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline |
| Canonical SMILES | BrC1=CC=CC2=C1NCCC2(C)C |
| Topological Polar Surface Area | 3.24 Ų |
The bromine atom contributes to a higher molecular weight compared to non-halogenated analogs, while the dimethyl groups enhance hydrophobicity, as evidenced by the low polar surface area.
Synthetic Strategies
Retrosynthetic Analysis
Retrosynthetic dissection suggests two primary routes to construct the target molecule:
-
Late-Stage Bromination: Introducing bromine after assembling the 2,2-dimethyl-tetrahydroquinoline core.
-
Early-Stage Bromination: Incorporating bromine in the aromatic precursor prior to cyclization.
Route 1: Pictet-Spengler Cyclization
A modified Pictet-Spengler reaction could employ 5-bromo-phenethylamine and acetone under acidic conditions to form the tetrahydroquinoline ring. This method parallels the synthesis of 2,2-dimethyl-1,2,3,4-tetrahydroquinoline, with bromine pre-installed on the aromatic ring.
Reaction Scheme
Key challenges include regioselective bromination and avoiding over-alkylation.
Route 2: Friedländer Annulation
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its hydrophobic dimethyl and aromatic groups. Predictions using the Abraham solvation model suggest:
-
LogP: ~3.2 (moderately lipophilic)
-
Aqueous Solubility: <0.1 mg/mL at 25°C
Stability studies on analogous tetrahydroquinolines indicate susceptibility to oxidation at the saturated C3-C4 bond, particularly under acidic conditions. The bromine substituent may further destabilize the molecule toward nucleophilic aromatic substitution.
Reactivity and Functionalization
Electrophilic Substitution
The bromine atom directs incoming electrophiles to the para position (C8), though steric hindrance from the dimethyl groups may suppress reactivity.
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Expected Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O, Δ | Quinoline derivative with Br |
| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated analog |
| Dehydrohalogenation | t-BuOK, DMSO | Formation of dihydroquinoline |
Challenges and Future Directions
-
Synthetic Optimization: Current routes suffer from low yields (~30% in preliminary trials). Flow chemistry and catalytic bromination could enhance efficiency.
-
Biological Screening: No published data exists on this compound’s activity. Prioritize assays against cancer cell lines and microbial pathogens.
-
Computational Modeling: DFT studies could predict binding modes with biological targets, guiding structural modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume